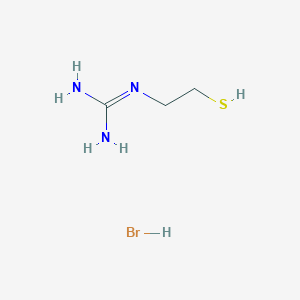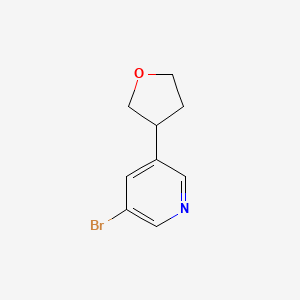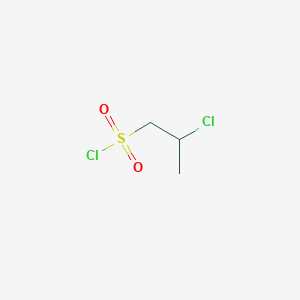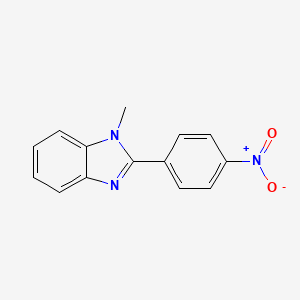
2-(2-Sulfanylethyl)guanidine;hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Sulfanylethyl)guanidine;hydrobromide is a compound with the molecular formula C3H9N3S·HBr. It is a derivative of guanidine, featuring a sulfanylethyl group attached to the guanidine moiety. This compound is known for its strong basicity and ability to form hydrogen bonds, making it a versatile reagent in various chemical and biological applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Sulfanylethyl)guanidine;hydrobromide typically involves the reaction of guanidine with 2-mercaptoethanol in the presence of hydrobromic acid. The reaction proceeds under mild conditions, often at room temperature, to yield the desired product. The general reaction scheme is as follows:
Guanidine+2-Mercaptoethanol+HBr→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, can optimize the synthesis process .
化学反応の分析
Types of Reactions
2-(2-Sulfanylethyl)guanidine;hydrobromide undergoes various chemical reactions, including:
Oxidation: The sulfanylethyl group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The guanidine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Sodium molybdate dihydrate (Na2MoO4·2H2O) and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Various alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Thiol derivatives.
Substitution: N-alkyl or N-acyl guanidine derivatives.
科学的研究の応用
2-(2-Sulfanylethyl)guanidine;hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of heterocycles.
Medicine: Investigated for its potential therapeutic effects, including its role as an antihypertensive agent.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
作用機序
The mechanism of action of 2-(2-Sulfanylethyl)guanidine;hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The guanidine moiety can form hydrogen bonds and ionic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The sulfanylethyl group can also participate in redox reactions, affecting cellular redox balance .
類似化合物との比較
Similar Compounds
Guanidine monohydrobromide: Similar in structure but lacks the sulfanylethyl group.
2-Mercaptoethylguanidine: Similar but without the hydrobromide component.
N-alkylguanidines: Differ in the alkyl group attached to the guanidine moiety.
Uniqueness
2-(2-Sulfanylethyl)guanidine;hydrobromide is unique due to the presence of both the sulfanylethyl group and the hydrobromide component. This combination imparts distinct chemical properties, such as enhanced solubility in water and the ability to participate in both nucleophilic and electrophilic reactions .
特性
CAS番号 |
4337-69-3 |
|---|---|
分子式 |
C3H10BrN3S |
分子量 |
200.10 g/mol |
IUPAC名 |
2-(2-sulfanylethyl)guanidine;hydrobromide |
InChI |
InChI=1S/C3H9N3S.BrH/c4-3(5)6-1-2-7;/h7H,1-2H2,(H4,4,5,6);1H |
InChIキー |
LXVXSQZIJYNERR-UHFFFAOYSA-N |
正規SMILES |
C(CS)N=C(N)N.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-hydrazinyl-1,3-dimethyl-7-[2-(phenylamino)ethyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11712549.png)



![3,4-dichloro-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11712577.png)
![3-[(3,3,3-Trifluoropropoxy)methyl]aniline](/img/structure/B11712584.png)

![3-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B11712605.png)
![2-(4-nitrophenyl)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11712609.png)


![N-{[2-(chloroacetyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl}cyclohexanecarboxamide](/img/structure/B11712615.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(Z)-(3-hydroxyphenyl)methylideneamino]propanamide](/img/structure/B11712620.png)
![Phenyl 2-[(4-chlorophenyl)thio]ethanesulfonate](/img/structure/B11712643.png)
